molecular formula C16H22O2 B8565756 2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetic acid

2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetic acid

Cat. No.: B8565756
M. Wt: 246.34 g/mol
InChI Key: CNEYUUINZQTIKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetic acid is a useful research compound. Its molecular formula is C16H22O2 and its molecular weight is 246.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H22O2

Molecular Weight

246.34 g/mol

IUPAC Name

2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetic acid

InChI

InChI=1S/C16H22O2/c1-15(2)7-8-16(3,4)13-9-11(10-14(17)18)5-6-12(13)15/h5-6,9H,7-8,10H2,1-4H3,(H,17,18)

InChI Key

CNEYUUINZQTIKU-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C2=C1C=CC(=C2)CC(=O)O)(C)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

4.68 g (18 mmol) of 5,6,7,8-tetrahydro-5,5,8,8,tetramethyl-2-naphthylglyoxylic acid and 50 ml of hydrazine hydrate are introduced into a round-bottomed flask and the mixture is heated to reflux until dissolution has taken place. At 100° C., 8 g of potassium hydroxide are added in small portions and the mixture is heated to reflux for four hours. The reaction medium is evaporated to dryness, the residue is taken up with water, the mixture is acidified to pH 1 with concentrated hydrochloric acid and extracted with ethyl ether, and the organic phase is separated after settling has taken place, then dried over magnesiumsulphate and evaporated. The residue obtained is purified by chromatography on a silica column and eluted with a mixture of dichloromethane and ethyl ether (95:5). After evaporation of the solvents, 3.8 g (86%) of 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthylacetic acid, melting point 149°-150° C., are collected.
Quantity
4.68 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.